1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one
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Overview
Description
1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: This step ensures the stability of the pyrimidine ring.
S-Methylation:
Oxidation: Conversion of the methylsulfonyl compounds.
Formation of Guanidines: This final step involves the reaction with suitable amines to form the desired compound.
Industrial Production Methods: Industrial production of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-(2-Aminopyrimidin-4-yl)phenol
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Comparison: 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .
Properties
CAS No. |
825633-32-7 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11N3O/c1-8(16)9-2-4-10(5-3-9)11-6-7-14-12(13)15-11/h2-7H,1H3,(H2,13,14,15) |
InChI Key |
NLTRQESWOHJOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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